3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSLDBKKMAFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Fluoro N Methylbenzene 1 Sulfonamide and Its Derivatives
Strategies for Introducing Halogen Substituents onto the Benzene (B151609) Ring
Electrophilic Halogenation Approaches for Fluorobenzene (B45895) Derivatives
One of the most direct methods for introducing a chlorine atom onto a fluorinated benzene ring is through electrophilic aromatic substitution (EAS). When fluorobenzene is the starting material, the fluorine atom, despite its high electronegativity, acts as an ortho- and para-director due to the donation of its lone pair electrons into the aromatic π-system via resonance. stackexchange.compearson.com This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho and para positions.
The reactivity of fluorobenzene in EAS is a subject of detailed study. While halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, fluorobenzene is notably more reactive than other halobenzenes and its reactivity can approach that of benzene itself. acs.orgresearchgate.net Specifically, reactions at the para position of fluorobenzene are often faster than at a single position of benzene. acs.org This leads to a high regioselectivity, with the para-substituted product being heavily favored over the ortho-isomer, which is sterically hindered by the adjacent fluorine atom. stackexchange.comacs.org
The direct chlorination of fluorobenzene, typically using Cl₂ with a Lewis acid catalyst such as FeCl₃ or AlCl₃, yields predominantly 4-chloro-1-fluorobenzene, the key precursor for subsequent sulfonation.
| Reaction | Reagents | Major Product | Minor Product | Reference |
| Electrophilic Chlorination | Fluorobenzene, Cl₂, FeCl₃ | 1-Chloro-4-fluorobenzene (~90%) | 1-Chloro-2-fluorobenzene (~10%) | acs.org |
This interactive table summarizes the typical product distribution in the electrophilic chlorination of fluorobenzene.
Nucleophilic Aromatic Substitution Pathways from Precursors
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing halogen substituents, particularly fluorine. Unlike EAS, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a suitable leaving group (often a halogen). chemistrysteps.com
A potential SNAr strategy to form a 3-chloro-4-fluoroaromatic system could involve a precursor like 1,2-dichloro-4-nitrobenzene. In this scenario, the chlorine atom at position 2 is activated by the para-nitro group. Reaction with a fluoride (B91410) source, such as potassium fluoride (KF), can displace the activated chlorine to yield 2-chloro-1-fluoro-4-nitrobenzene. The nitro group can then be removed or converted in subsequent synthetic steps.
The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. chemistrysteps.com However, recent advances using organic photoredox catalysis have enabled the SNAr of unactivated fluoroarenes, expanding the scope of these reactions to include electron-neutral and electron-rich systems. nih.govnih.gov
| Substrate | Nucleophile/Reagents | Product | Notes | Reference |
| 1,2-Dichloro-4-nitrobenzene | KF, polar aprotic solvent | 2-Chloro-1-fluoro-4-nitrobenzene | The nitro group activates the C2 position for nucleophilic attack. | chemistrysteps.com |
| Unactivated Fluoroarenes | Azoles, Amines / Photoredox Catalyst | N-Aryl products | Cation radical-accelerated SNAr enables defluorination of electron-neutral arenes. | nih.gov |
This interactive table provides examples of nucleophilic aromatic substitution pathways to generate halogenated benzene precursors.
Formation of the Sulfonamide Moiety: Sulfonylation and Amidation Reactions
The introduction of the N-methylsulfonamide group is a two-stage process. First, a sulfonic acid group is installed on the di-halogenated benzene ring, which is then converted into a reactive intermediate (a sulfonyl chloride) before being coupled with an amine.
Sulfonation of Fluorobenzene Derivatives
The key intermediate, 3-chloro-4-fluorobenzene, undergoes electrophilic sulfonation to introduce a sulfonic acid (-SO₃H) group. The directing effects of both the fluorine and chlorine atoms must be considered. Both are ortho, para-directing. In 1-chloro-4-fluorobenzene, the incoming electrophile (SO₃ or its equivalent) is directed to the positions ortho to the halogens. Sulfonation at the position ortho to fluorine (C2) is electronically favored due to fluorine's ability to stabilize the intermediate via resonance. Sulfonation at the position ortho to chlorine (C3) leads to the desired 3-chloro-4-fluorobenzene-1-sulfonic acid. The precise ratio of isomers depends on the reaction conditions, including the sulfonating agent and solvent. Studies on the sulfonation of chlorobenzene (B131634) with sulfur trioxide in nitromethane (B149229) have shown the reaction to be complex, often involving the formation of arenesulfonic anhydrides as intermediate products. researchgate.net
Reaction of Sulfonyl Chlorides with Amines for Sulfonamide Formation
The most prevalent method for constructing a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This is a classic and highly effective method for forming the desired linkage. researchgate.net
The synthesis proceeds in two steps:
Formation of the Sulfonyl Chloride : The 3-chloro-4-fluorobenzenesulfonic acid intermediate is converted into the more reactive 3-chloro-4-fluorobenzenesulfonyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amidation : The resulting 3-chloro-4-fluorobenzenesulfonyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) in the presence of a base. The base, often an excess of the amine itself or a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.netnih.gov
The general reaction is robust, and various conditions have been developed to accommodate a wide range of substrates. researchgate.netprinceton.edu
| Sulfonyl Chloride | Amine | Base | Solvent | Product | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | N-Benzyl-4-methylbenzenesulfonamide | nih.gov |
| Aryl sulfonyl chlorides | Primary/Secondary Amines | Pyridine | Various | Corresponding Aryl Sulfonamides | cbijournal.com |
| Aryl carboxylic acids | Amines | Copper Catalyst | N/A | Aryl Sulfonamides (via in-situ sulfonyl chloride) | princeton.edu |
This interactive table illustrates common conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines.
N-Methylation Strategies for the Sulfonamide Nitrogen
An alternative synthetic pathway involves the initial formation of the primary sulfonamide, 3-chloro-4-fluorobenzene-1-sulfonamide, by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with ammonia. The final step is then the selective methylation of the sulfonamide nitrogen.
Achieving mono-methylation without proceeding to di-methylation can be a challenge, as the first methylation product is often reactive towards a second alkylation. acs.org A variety of methodologies have been developed to achieve selective mono-N-methylation of primary sulfonamides. nih.govresearchgate.net
Classical methods often employ methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃). However, these reagents are highly toxic. acs.org More recent and safer protocols have been developed. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a well-established method for the N-methylation of amines and can be applied to sulfonamides. mdpi.com Another modern approach uses quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, as solid, easy-to-handle methylating agents under mildly basic conditions, offering high monoselectivity. acs.orgnih.gov
| Substrate Type | Methylating Agent | Base/Conditions | Key Features | Reference |
| Primary Sulfonamide | Methyl iodide (CH₃I) | K₂CO₃ | Classic method, but reagent is toxic. | acs.org |
| Primary Amine/Sulfonamide | Formaldehyde / Formic Acid | Heat | Eschweiler-Clarke reaction; high efficiency. | mdpi.com |
| Primary Amide/Sulfonamide | Phenyl trimethylammonium iodide | Mild base | Safe, solid reagent; high monoselectivity. | acs.org |
This interactive table compares different strategies for the N-methylation of sulfonamides.
Synthesis of Structural Analogues and Functionalized Derivatives of the Title Compound
The synthesis of analogues of 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide can be systematically approached by modifying three key regions of the molecule: the benzene ring, the sulfonamide nitrogen, and by introducing new functional groups. These modifications allow for a thorough investigation of structure-activity relationships.
The substituents on the benzene ring, a chloro group at position 3 and a fluoro group at position 4, offer opportunities for diversification through nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on the aromatic ring. The rate of this reaction is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the ring. For halosubstituted benzenes, the reactivity order for the leaving group is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.
Given this reactivity trend, the fluorine atom at the C-4 position of this compound is the more likely site for nucleophilic attack compared to the chlorine atom at the C-3 position. A variety of nucleophiles can be employed to displace the fluoride, leading to a range of 4-substituted-3-chloro-N-methylbenzene-1-sulfonamide derivatives.
| Nucleophile | Reagent Example | Product Type |
| Alkoxides | Sodium methoxide (NaOMe) | 3-Chloro-4-methoxy-N-methylbenzene-1-sulfonamide |
| Thiolates | Sodium thiophenoxide (NaSPh) | 3-Chloro-4-(phenylthio)-N-methylbenzene-1-sulfonamide |
| Amines | Ammonia (NH₃), primary/secondary amines | 4-Amino-3-chloro-N-methylbenzene-1-sulfonamide |
| Azides | Sodium azide (NaN₃) | 4-Azido-3-chloro-N-methylbenzene-1-sulfonamide |
While the fluorine is more reactive, modification at the chlorine position can be achieved, potentially through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the introduction of amino groups.
The sulfonamide nitrogen of this compound can be further functionalized through N-alkylation or by the introduction of N-heterocyclic substituents. These modifications can significantly alter the steric and electronic properties of the sulfonamide moiety.
N-Alkylation:
Various methods are available for the N-alkylation of sulfonamides. Traditional methods often involve the use of alkyl halides in the presence of a base. More recent and efficient methods utilize transition metal catalysts. For instance, manganese and iron complexes have been shown to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents. Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions. These methods offer a broad scope for introducing various alkyl groups.
| Alkylating Agent | Catalyst/Conditions | Product Type |
| Alkyl Halides (e.g., Ethyl iodide) | Base (e.g., K₂CO₃) | 3-Chloro-4-fluoro-N-ethyl-N-methylbenzene-1-sulfonamide |
| Alcohols (e.g., Ethanol) | Mn or Fe catalyst | 3-Chloro-4-fluoro-N-ethyl-N-methylbenzene-1-sulfonamide |
| Trichloroacetimidates | Thermal | N-alkylated sulfonamide |
N-Heterocyclic Substitutions:
The introduction of heterocyclic moieties at the sulfonamide nitrogen can lead to compounds with interesting pharmacological profiles. This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an appropriate amino-substituted heterocycle. The resulting N-heterocyclic sulfonamide can then be N-methylated if desired. Alternatively, direct coupling of this compound with a heterocyclic compound under suitable coupling conditions could be explored.
| Heterocyclic Amine | Product Type |
| Piperidine (B6355638) | 1-((3-Chloro-4-fluorophenyl)sulfonyl)-N-methylpiperidine |
| Morpholine | 4-((3-Chloro-4-fluorophenyl)sulfonyl)-N-methylmorpholine |
| Imidazole (B134444) | 1-((3-Chloro-4-fluorophenyl)sulfonyl)-N-methyl-1H-imidazole |
Introducing additional functional groups onto the benzene ring provides handles for further chemical transformations, enabling the synthesis of more complex derivatives. A common strategy is the introduction of a nitro group, which can then be reduced to an amino group.
Nitration and Reduction:
The nitration of substituted benzenes is a well-established electrophilic aromatic substitution reaction. For 3-chloro-4-fluorobenzene derivatives, nitration is expected to occur at the position ortho to the fluorine and meta to the chlorine, which is the C-2 position, due to the directing effects of the halogens. The resulting nitro compound can then be reduced to the corresponding amine using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl). wikipedia.org
This two-step sequence allows for the introduction of a versatile amino group, which can serve as a point for further derivatization, such as diazotization followed by substitution, or acylation to form amides.
| Reaction | Reagents | Intermediate/Product |
| Nitration | HNO₃/H₂SO₄ | 3-Chloro-4-fluoro-2-nitro-N-methylbenzene-1-sulfonamide |
| Reduction | Fe/HCl or H₂, Pd/C | 2-Amino-3-chloro-4-fluoro-N-methylbenzene-1-sulfonamide |
This amino-substituted derivative can then be used in a wide array of subsequent reactions to build more complex molecular architectures.
Computational and Theoretical Investigations of 3 Chloro 4 Fluoro N Methylbenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. High-level computational methods offer a powerful lens to examine the geometry, electronic structure, and bonding characteristics of 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide.
Density Functional Theory (DFT) and ab initio calculations are cornerstone methods for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For sulfonamide derivatives, the B3LYP functional combined with a 6-311G(d,p) or higher basis set is commonly employed to yield accurate predictions of molecular geometry and electronic properties. ijaers.comijaers.comnih.gov These calculations solve the Schrödinger equation to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. ju.edu.saFor this compound, the geometry is dictated by the spatial arrangement of the substituted benzene (B151609) ring and the N-methylsulfonamide group. The presence of halogen substituents (chlorine and fluorine) influences the electron distribution and steric profile of the benzene ring. prensipjournals.comTheoretical calculations for similar sulfonamide structures suggest that the geometry around the sulfur atom is typically a distorted tetrahedron. mkjc.in
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S=O | 1.435 |
| S-N | 1.640 |
| S-C (aryl) | 1.775 |
| C-Cl | 1.745 |
| C-F | 1.350 |
| N-C (methyl) | 1.465 |
| Bond Angles (°) ** | |
| O=S=O | 121.0 |
| O=S=N | 107.5 |
| N-S-C (aryl) | 106.0 |
| S-N-C (methyl) | 118.0 |
| Dihedral Angles (°) ** | |
| C(aryl)-S-N-C(methyl) | -65.0 |
Note: These values are representative and based on calculations for structurally similar sulfonamide compounds.
The sulfonamide group (-SO₂NH-) is not rigid, and rotation around the sulfur-nitrogen (S-N) bond is a key conformational feature. This rotation is restricted due to the partial double-bond character of the S-N bond, which arises from the delocalization of the nitrogen lone pair into the antibonding orbitals of the sulfonyl group. This restriction creates a significant energy barrier to rotation. researchgate.net Computational studies on similar N-substituted sulfonamides reveal that the molecule exists in specific stable conformations, typically described as staggered or eclipsed arrangements of the N-substituents relative to the S=O bonds. nih.govnih.govFor this compound, the most stable conformer likely features a gauche orientation, where the N-methyl group is staggered between the sulfonyl oxygens and the aryl group. The energy barrier for rotation around the S-N bond in related sulfonamides can be substantial, often in the range of 20-25 kcal/mol, making certain conformations significantly more populated at room temperature. mdpi.comThe presence of ortho-substituents can further increase this barrier due to steric hindrance. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. ijaers.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chloro-4-fluorophenyl ring, which is characteristic of aromatic sulfonamides. researchgate.netThe LUMO is likely distributed across the sulfonamide group (-SO₂-N) and the aromatic ring, serving as the acceptor site for nucleophilic attack. The electron-withdrawing nature of the chlorine, fluorine, and sulfonamide groups lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene. nih.gov
Table 2: Representative FMO Properties for Substituted Benzenesulfonamides
| Property | Typical Calculated Value (eV) |
| HOMO Energy | -6.9 to -7.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.8 to 6.1 |
Note: These values are illustrative, based on DFT calculations for similar aromatic sulfonamides. A smaller energy gap indicates higher chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, intramolecular charge transfer, and stabilizing electronic interactions within a molecule. ijaers.comIt examines the delocalization of electrons from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov In this compound, a key interaction revealed by NBO analysis is the hyperconjugation between the lone pair electrons on the nitrogen atom (n(N)) and the antibonding orbitals of the adjacent sulfur-oxygen bonds (σ(S=O)). nih.govThis n(N) → σ(S=O) interaction is significant, indicating electron delocalization that contributes to the partial double-bond character of the S-N bond and its rotational barrier. researchgate.netNBO analysis also quantifies the charge distribution, showing that the sulfonyl oxygen atoms and the fluorine atom carry a significant negative charge, while the sulfur atom and the hydrogen atoms on the methyl group are positively charged. ijaers.com
Table 3: Key NBO Second-Order Perturbation Energies (E(2)) for a Representative Sulfonamide
| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |
| n(N) | σ(S=O₁) | ~ 5.5 |
| n(N) | σ(S=O₂) | ~ 5.3 |
| n(O) | σ(S-N) | ~ 1.8 |
| π(C-C) aryl | π(C-C) aryl | ~ 20.0 |
Note: E(2) estimates the intensity of the donor-acceptor interaction. Higher values indicate stronger electronic delocalization. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mkjc.inThe MEP map displays regions of different electrostatic potential using a color spectrum. rsc.org For this compound, the MEP surface would show:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be localized around the highly electronegative sulfonyl oxygen atoms and the fluorine atom. jsaer.comresearchgate.net* Positive Regions (Blue): These areas represent electron-deficient regions, which are attractive to nucleophiles. A significant positive potential is expected around the hydrogen atom of the sulfonamide N-H group (if it were not methylated) and the hydrogens of the N-methyl group. researchgate.net* Neutral Regions (Green): The carbon atoms of the benzene ring generally form a region of relatively neutral or slightly negative potential, influenced by the attached substituents. nih.gov The MEP analysis provides a clear, qualitative prediction of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. jsaer.com
Studies of Intermolecular Interactions and Crystal Packing
While computational studies primarily model isolated molecules, they also provide the foundation for understanding how molecules interact in the solid state. The charge distribution and molecular shape determined from DFT and MEP analysis dictate the types of intermolecular forces that govern crystal packing. nih.govresearchgate.net For sulfonamides, the primary intermolecular interaction is often strong N-H···O hydrogen bonding, where the sulfonamide N-H group of one molecule donates a hydrogen bond to a sulfonyl oxygen atom of a neighboring molecule, frequently forming centrosymmetric dimers or extended chains. nih.govresearchgate.netAlthough the title compound is N-methylated and lacks an N-H donor, weaker C-H···O interactions involving the methyl or aryl C-H groups and the sulfonyl oxygens become significant in directing the crystal packing.
Other interactions expected to play a role in the supramolecular assembly of this compound include:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on a neighboring molecule.
The combination of these weak interactions determines the final crystal lattice, influencing physical properties like melting point and solubility. researchgate.net
Following a comprehensive search for scientific literature, it has been determined that there are no available research articles or publicly accessible data corresponding to the computational and theoretical investigations of this compound, specifically concerning the characterization of its hydrogen bonding networks, Hirshfeld surface analysis, or its non-linear optical (NLO) properties.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections:
Non-Linear Optical (NLO) Properties Studies
The search for scholarly articles was conducted using various academic databases and search engines, employing specific keywords such as "this compound," "Hirshfeld surface analysis," "hydrogen bonding," "non-linear optical properties," and "computational studies." Despite these efforts, no studies dedicated to these specific analytical aspects of this particular compound were identified.
Consequently, the generation of an article with the specified outline and content is not feasible due to the absence of the required scientific data.
Structure Activity Relationship Sar Studies of 3 Chloro 4 Fluoro N Methylbenzene 1 Sulfonamide and Its Analogues
Influence of Halogenation Pattern (Chloro and Fluoro Substitution) on Molecular Activity
The presence and positioning of halogen atoms on the benzene (B151609) ring of benzenesulfonamide (B165840) derivatives are critical determinants of their biological activity. The 3-chloro-4-fluoro substitution pattern in the target molecule creates a unique electronic environment that can significantly influence its binding affinity to target proteins.
Halogens, such as chlorine and fluorine, are known to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds. researchgate.net The electron-withdrawing nature of both chlorine and fluorine atoms can impact the acidity of the sulfonamide proton, which is often crucial for binding to metalloenzymes like carbonic anhydrases.
Studies on related halogenated benzenesulfonamides have demonstrated that the specific halogen and its position on the ring can lead to significant variations in inhibitory potency and selectivity against different enzyme isoforms. For instance, in a series of halogenated and di-substituted benzenesulfonamides designed as carbonic anhydrase inhibitors, the halogen atom was found to orient the benzene ring within the enzyme's active site, thereby affecting affinity and selectivity. nih.gov While direct comparative studies on the 3-chloro-4-fluoro pattern are limited in publicly available literature, research on analogous compounds suggests that this di-substitution likely enhances binding through a combination of electronic effects and potential halogen bonding interactions with the target protein.
Table 1: Influence of Halogenation on the Biological Activity of Benzenesulfonamide Analogues
| Compound Analogue | Substitution Pattern | Observed Effect on Activity (Example Target: Carbonic Anhydrase) |
| Analogue A | 4-Fluoro | Moderate inhibition |
| Analogue B | 4-Chloro | Potent inhibition, altered selectivity |
| Analogue C | 3,4-Dichloro | Increased potency, potential for enhanced binding |
| Target Compound | 3-Chloro-4-fluoro | Predicted to have favorable electronic properties for potent inhibition |
Role of N-Substitution (N-methyl and other alkyl/aryl groups) on Biological Activity Modulation
Substitution on the nitrogen atom of the sulfonamide group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of benzenesulfonamide derivatives. The N-methyl group in 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is a key structural feature that differentiates it from its unsubstituted (N-H) or other N-alkylated/arylated counterparts.
N-alkylation can influence a compound's membrane permeability, metabolic stability, and receptor selectivity. For instance, N-alkylation of sulfonamides has been employed as a strategy to design selective 5-HT7 receptor ligands. nih.gov The size and nature of the N-substituent can introduce steric hindrance that may favor binding to one biological target over another.
In the context of enzyme inhibitors, the N-methyl group can impact the orientation of the molecule within the active site. While the unsubstituted sulfonamide nitrogen can act as a hydrogen bond donor, N-methylation removes this capability, which can be either beneficial or detrimental to binding depending on the specific interactions within the receptor pocket. However, the methyl group can participate in hydrophobic interactions, potentially enhancing binding affinity.
Table 2: Effect of N-Substitution on the Properties of Benzenesulfonamide Analogues
| N-Substituent | Potential Impact on Biological Activity | Example Reference Context |
| -H (unsubstituted) | Can act as a hydrogen bond donor. | General sulfonamide SAR |
| -CH3 (methyl) | Increases lipophilicity, may enhance hydrophobic interactions, alters hydrogen bonding capability. | Present in the target compound |
| -Alkyl (larger) | Can introduce steric effects, potentially improving selectivity. | Design of selective receptor ligands. nih.gov |
| -Aryl | Can introduce additional binding interactions (e.g., pi-stacking). | Broadens the scope for SAR studies. |
Impact of Benzene Ring Substituents on the Overall Biological Response
The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—influences the molecule's pKa, lipophilicity, and potential for specific interactions such as hydrogen bonding or hydrophobic contacts. For instance, in the development of anti-influenza hemagglutinin inhibitors, additional halogen substitutions on the phenyl ring of benzenesulfonamide analogues led to a significant increase in inhibitory potency. nih.gov
Structure-activity relationship studies on a broad range of benzenesulfonamide derivatives have consistently shown that the substitution pattern on the aromatic ring is a key determinant of efficacy and selectivity. For example, in a series of carbonic anhydrase inhibitors, the introduction of various substituents on the benzenesulfonamide ring resulted in a wide range of inhibitory activities against different isoforms. nih.gov This highlights the importance of a thorough exploration of the substitution space on the benzene ring for the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For sulfonamide derivatives, QSAR studies have been instrumental in understanding the key molecular descriptors that govern their inhibitory potency against various targets.
These studies typically involve the calculation of a wide range of descriptors, including electronic, steric, hydrophobic, and topological parameters, for a set of sulfonamide analogues with known biological activities. Statistical methods such as multiple linear regression (MLR) are then employed to develop a QSAR model that can predict the activity of new, untested compounds.
For example, a QSAR study on the carbonic anhydrase inhibitory activity of disulfonamides explored the effect of halogen substitution, providing insights into how different halogens impact activity. Similarly, QSAR models have been developed for benzenesulfonamide derivatives targeting other enzymes, aiding in the rational design of more potent inhibitors. nih.gov These models can guide the selection of substituents and their positions on the sulfonamide scaffold to optimize biological response.
Development of Pharmacophore Models for Rational Design of Sulfonamide Compounds
Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships.
For sulfonamide derivatives, pharmacophore models can be developed based on a set of known active compounds (ligand-based) or from the crystal structure of the target protein with a bound inhibitor (structure-based). nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophoric requirements.
A validated pharmacophore model can guide the design of new sulfonamide analogues with improved binding affinity and selectivity. For instance, a pharmacophore model for BACE1 inhibitors was used to design and synthesize novel N-phenylbenzenesulfonamide derivatives with experimental activities that were in good agreement with the theoretical predictions. This approach facilitates the exploration of novel chemical space and the rational optimization of lead compounds.
Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the biological activities of the compound This compound in preclinical models. The requested article outline requires in-depth mechanistic and quantitative information (such as enzyme inhibition specificity, molecular docking interactions, and modulation of cellular pathways) that is not present in the public scientific domain for this particular chemical entity.
General information exists for the broader class of sulfonamides; however, attributing these general characteristics to this specific, unstudied compound would be scientifically inaccurate and speculative. The instructions to focus solely on "this compound" and to provide detailed, accurate research findings cannot be fulfilled due to the absence of primary studies on this molecule.
Therefore, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time.
Mechanistic Investigations of Biological Activities Associated with Sulfonamide Scaffolds in Preclinical Models
In Vitro Modulations of Cellular Pathways
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines (in vitro)
No research data was found regarding the ability of 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide to induce cell cycle arrest or apoptosis in in vitro cancer cell line models.
Anti-inflammatory Pathways in Macrophage Cell Lines (in vitro)
There is no available scientific information on the mechanistic effects of this compound on anti-inflammatory pathways in macrophage cell lines.
Ethylene-like Activity and Morphological Responses in Plant Seedlings (in vitro)
No studies were identified that investigate the ethylene-like activity or morphological responses induced by this compound in plant seedlings.
Advanced Derivatization and Functionalization Strategies for Enhanced Selectivity and Potency
Design and Synthesis of Hybrid Molecules Incorporating the 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide Core
The molecular hybridization approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, enhanced efficacy, or a dual mode of action. Incorporating the this compound core into such hybrids is a rational strategy to develop novel chemical entities.
The synthesis of these hybrids typically involves coupling the sulfonamide core with another biologically active moiety. For instance, the synthesis of hybrid molecules combining a sulfonamide with a trimetazidine (B612337) core has been reported, aiming to leverage the properties of both fragments. mdpi.com A general synthetic approach could involve reacting the parent sulfonamide with a suitable partner molecule containing a reactive functional group, such as an amine or an alcohol, often facilitated by coupling agents. Another strategy involves the multi-component reaction where the sulfonamide, an aldehyde, and other reactants are combined in a one-pot synthesis to form complex molecules, such as in the creation of imidazole-benzene sulfonamide hybrids. mdpi.com
The rationale behind creating these hybrids is to target multiple biological pathways simultaneously or to improve the physicochemical properties of the parent molecule. For example, combining the sulfonamide with a heterocyclic system like imidazole (B134444) or 1,3,4-thiadiazole (B1197879) can introduce new interaction points with biological targets. mdpi.commdpi.com The design process is often guided by computational modeling to predict the binding of the hybrid molecule to its intended target.
Table 1: Strategies for Designing Hybrid Molecules with a Sulfonamide Core
| Hybrid Strategy | Partner Moiety Example | Synthetic Approach | Potential Advantage |
|---|---|---|---|
| Pharmacophore Combination | Trimetazidine mdpi.com | Amide or sulfonamide bond formation | Combines anti-ischemic and potential antimicrobial properties. |
| Heterocyclic Integration | Imidazole mdpi.com | Multi-component reflux reaction with benzil, sulfanilamide, and an aldehyde. | Enhanced binding affinity and potential for selective enzyme inhibition. |
| Dual-Target Ligands | 1,3,4-Thiadiazole mdpi.com | Steglich esterification to link the two core structures. | Addresses complex diseases by modulating multiple targets. |
Exploration of Bioisosteric Replacements and Conformational Restriction Approaches
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For this compound, several bioisosteric modifications can be explored.
The amide bond of the sulfonamide (–SO₂NH–) itself can be considered a bioisostere for a peptide bond. nih.gov Further modifications could involve replacing the chloro or fluoro substituents on the benzene (B151609) ring. For example, the chlorine atom could be replaced with a trifluoromethyl (–CF₃) group, which is similar in size but has different electronic properties, potentially altering target binding and metabolic stability. nih.gov The fluorine atom could be exchanged for other small, electronegative groups.
Conformational restriction involves modifying a flexible molecule to lock it into a specific, biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a target. For the this compound scaffold, this could be achieved by incorporating the N-methyl group into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring, or by introducing bulky substituents on the benzene ring that restrict the rotation of the sulfonamide group.
Table 2: Potential Bioisosteric Replacements and Conformational Strategies
| Original Group | Potential Bioisostere | Rationale | Approach |
|---|---|---|---|
| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Similar size, altered electronics, potential for improved metabolic stability. | Bioisosteric Replacement |
| -F (Fluoro) | -OH (Hydroxyl), -CN (Cyano) | Alters hydrogen bonding capacity and polarity. | Bioisosteric Replacement |
| -NH-CH₃ (N-methyl) | N-cyclopropyl | Introduces rigidity and alters lipophilicity. | Conformational Restriction |
| Acyclic Sulfonamide | Cyclic Sulfonamide (Sultam) | Reduces conformational flexibility of the sulfonamide group. | Conformational Restriction |
Chelation and Metal Complexation Studies for Potential Activity Enhancement
The coordination of metal ions with organic ligands can significantly alter their biological properties, often leading to enhanced activity. Sulfonamides are known to form stable complexes with a variety of metal ions, and this strategy can be applied to this compound to potentially enhance its efficacy. tandfonline.com
The sulfonamide group (–SO₂NH–) can act as a coordination site for metal ions, typically through the nitrogen and/or one of the oxygen atoms. nih.gov Studies on other sulfonamides have shown that complexation with metals such as ruthenium(III), copper(II), zinc(II), silver(I), and gold(I) can lead to compounds with superior antibacterial, antifungal, or even anticancer properties compared to the parent sulfonamide ligand. tandfonline.comnih.govnih.gov For example, Ru(III) complexes have been shown to exhibit better biological properties than the free sulfonamide ligands. nih.gov Similarly, zinc(II) complexes of some sulfonamides have been found to be particularly active antibacterial agents. tandfonline.com
The mechanism for this enhancement can vary; the metal ion can facilitate the interaction of the drug with its biological target, or the complex itself may have a different mechanism of action. The coordination of metals with sulfonamides is considered a promising strategy for discovering new antimicrobial agents. nih.gov
Table 3: Metal Complexation Studies with Sulfonamides for Activity Enhancement
| Metal Ion | Example Sulfonamide Ligand | Observed Effect | Reference |
|---|---|---|---|
| Ruthenium(III) | Sulfamerazine, Sulfathiazole | Enhanced antibacterial and anticancer properties. | nih.gov |
| Zinc(II), Cobalt(II), Copper(II), Nickel(II) | Schiff base-derived sulfonamides | Moderate to significant antibacterial and antifungal activity; Zinc(II) complexes were most active. | tandfonline.com |
| Gold(I), Silver(I), Copper(II), Mercury(II) | Sulfamethoxazole | Inhibition of mycobacterial biofilm formation. | nih.gov |
| Iron(II), Copper(II) | Heterocyclic sulphonamide of aminopyridine | Coordinated ligands showed substantial improvement in bactericidal and fungicidal activity. | researchgate.net |
Prodrug Design and Delivery System Considerations for Improved Molecular Access in Preclinical Research
Even with high potency, a compound's utility can be limited by poor pharmacokinetic properties, such as low solubility, poor membrane permeability, or rapid metabolism. Prodrug design and advanced delivery systems are two key strategies to overcome these hurdles in preclinical research.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. For this compound, a prodrug could be designed by modifying the sulfonamide N-H group. For example, acylation of the sulfonamide nitrogen could create a more lipophilic prodrug that enhances membrane permeability, with the acyl group being subsequently cleaved by esterases in the body to release the active sulfonamide.
Advanced drug delivery systems can also be employed to improve the compound's access to its target site. These systems are designed to encapsulate the drug, protecting it from premature degradation and controlling its release. For a sulfonamide-based compound, various nanocarriers could be considered in a preclinical setting:
Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to provide sustained release of the encapsulated drug. researchgate.net
Hydrogels: Three-dimensional polymer networks that can be used for localized drug delivery. researchgate.net
Stimuli-responsive delivery systems offer a more sophisticated approach, where the drug is released in response to specific internal or external triggers, such as changes in pH, temperature, or the presence of specific enzymes at the target site. csmres.co.uk These systems can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. csmres.co.uk
Emerging Research Frontiers and Future Directions for 3 Chloro 4 Fluoro N Methylbenzene 1 Sulfonamide Research
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Prediction of Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing the efficiency, accuracy, and speed of identifying and optimizing new drug candidates. nih.govnih.gov For sulfonamide research, these computational tools offer powerful methods to navigate the vast chemical space and design novel derivatives with desired properties. nih.gov
Machine learning algorithms can be trained on large datasets of known sulfonamides and their biological activities to develop predictive models. nih.gov These models, including deep learning (DL) and artificial neural networks (ANNs), can identify complex quantitative structure-activity relationships (QSAR) that are not apparent to human researchers. nih.govmdpi.com This allows for the rapid virtual screening of thousands of potential derivatives of compounds like 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide to predict their efficacy, potential toxicity, and pharmacokinetic profiles, thereby prioritizing the most promising candidates for synthesis and laboratory testing. nih.govnih.gov
| AI/ML Technique | Application in Sulfonamide Research | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel sulfonamide derivatives based on their chemical structure. nih.govmdpi.com | Faster identification of potent compounds. |
| Deep Learning (DL) | Analyzing large datasets to predict efficacy and toxicity with high accuracy. nih.gov | Improved success rates in preclinical stages. |
| Generative Models (e.g., SyntheMol) | Designing entirely new sulfonamide molecules with desired properties and synthesizability. stanford.eduthe-scientist.com | Discovery of novel drug candidates beyond existing chemical libraries. |
| Support Vector Machines (SVM) | Classifying molecules and predicting druggable active sites in target proteins. nih.gov | Enhanced target validation and lead optimization. |
High-Throughput Screening Approaches for Identifying Novel Biological Activities of Sulfonamide Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their activity against a wide array of biological targets. For sulfonamide derivatives, HTS plays a critical role in uncovering novel biological functions beyond their well-established antimicrobial properties. mdpi.com This technology allows researchers to systematically test compounds like this compound against diverse panels of enzymes, receptors, and cell lines.
The process involves miniaturized assays in microtiter plates, where robotic automation handles the dispensing of compounds and reagents, and sensitive detectors measure the biological response. This allows for the screening of thousands of compounds per day. The resulting data can reveal unexpected "hits"—compounds that exhibit a desired activity.
These hits can then be subjected to further investigation to confirm their activity and determine their mechanism of action. For sulfonamides, HTS has been instrumental in identifying compounds with potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netnih.gov By screening derivatives of this compound against cancer cell lines or specific enzymes implicated in disease, researchers can uncover new therapeutic opportunities for this chemical scaffold. mdpi.comnih.gov
Development of Advanced In Vitro Model Systems for Deeper Mechanistic Elucidation
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for drug development. Traditional two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex cellular interactions and microenvironment of living tissues. To bridge this gap, researchers are increasingly turning to advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, for a more physiologically relevant analysis of sulfonamide activity. nih.govresearchgate.netnih.gov
Spheroids are 3D aggregates of cells that mimic the cell-cell interactions and nutrient gradients found in small tumors or tissues. nih.gov Organoids are even more complex, self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of a specific organ. nih.govnih.gov These models provide a superior platform for studying how a compound like this compound affects cellular behavior, including proliferation, differentiation, and apoptosis, in a context that more closely resembles an in vivo environment. researchgate.netpasteur.fr
The use of these advanced models can provide deeper insights into the mechanisms of action, identify potential off-target effects, and help predict a drug's efficacy and toxicity more accurately before moving to animal models. nih.gov For example, testing a sulfonamide derivative on a tumor organoid derived from a patient could offer personalized insights into its potential therapeutic effectiveness.
| Model System | Description | Advantages for Sulfonamide Research |
|---|---|---|
| 2D Monolayer Culture | Cells grown on a flat, artificial surface. | High-throughput, cost-effective, easy to maintain. |
| Spheroids | Multicellular aggregates of cells grown in 3D. nih.gov | Better mimics cell-cell interactions and microenvironment gradients. researchgate.net |
| Organoids | Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. nih.gov | Highly physiologically relevant, allows for study of organ-specific responses and personalized medicine applications. nih.gov |
Exploration of Environmentally Sustainable Synthetic Routes for Sulfonamide Production
The principles of "green chemistry" are increasingly influencing pharmaceutical manufacturing, aiming to reduce the environmental impact of chemical synthesis. For sulfonamides, this involves developing cleaner, more efficient, and less hazardous production methods. tandfonline.comsci-hub.se Traditional synthesis often relies on organic solvents and harsh reagents. researchgate.net
Current research focuses on several key areas to make sulfonamide production more sustainable:
Aqueous Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. sci-hub.se Facile and environmentally benign methods for synthesizing sulfonamides in water have been developed, which can offer excellent yields and purity while avoiding the use of organic bases and simplifying product isolation to simple filtration. researchgate.netrsc.org
Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. rsc.org A one-pot, two-step mechanochemical process has been demonstrated for sulfonamide synthesis, utilizing cost-effective and environmentally friendly materials. rsc.org
Alternative Solvents: Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG-400) are being explored as greener alternatives to traditional organic solvents. sci-hub.seresearchgate.net These solvents are often biodegradable, less toxic, and can be recycled.
Efficient Catalysis: The use of electrochemistry and efficient oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) can lead to milder reaction conditions and reduce waste. researchgate.netresearchgate.netchemistryworld.com
These sustainable methodologies not only reduce the environmental footprint of producing compounds like this compound but can also lead to more cost-effective and safer manufacturing processes. rsc.org
| Sustainable Method | Principle | Key Advantage |
|---|---|---|
| Synthesis in Water | Replaces volatile organic solvents with water. rsc.org | Environmentally benign, simplifies product isolation. researchgate.net |
| Mechanosynthesis | Uses mechanical energy to drive reactions in the absence of solvents. rsc.org | Solvent-free, cost-effective, and uses eco-friendly materials. rsc.org |
| Deep Eutectic Solvents (DESs) | Utilizes reusable and environmentally responsible solvent systems. researchgate.net | Allows for reactions at ambient temperature under aerobic conditions. researchgate.net |
| Electrochemistry | Uses electricity to drive chemical reactions, avoiding harsh reagents. chemistryworld.com | Conceptually new and simple route that avoids harsh conditions. chemistryworld.com |
Investigation of Sulfonamide Activity in Non-Traditional Biological Contexts and Emerging Targets
While sulfonamides are historically known as antimicrobial agents that inhibit dihydropteroate (B1496061) synthase (DHPS) in bacteria, their structural scaffold is a privileged one in medicinal chemistry, showing a wide range of biological activities. researchgate.netnih.govnih.gov Researchers are actively investigating the potential of sulfonamide derivatives, including this compound, against a variety of non-traditional targets. tandfonline.comresearchgate.net
This exploration has led to the discovery of sulfonamides with potent activities as:
Anticancer Agents: Many sulfonamide derivatives exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com They can act through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of the cell cycle, or targeting other proteins crucial for tumor growth like p53 and caspases. mdpi.comresearchgate.net
Enzyme Inhibitors: Beyond DHPS, sulfonamides have been found to inhibit a wide range of other enzymes, including kinases, proteases, and α-glucosidase, making them relevant for treating diseases like cancer, inflammation, and diabetes. researchgate.netrsc.org
Antiviral and Antifungal Agents: The versatility of the sulfonamide structure has led to the development of compounds with activity against viruses and fungi. researchgate.netresearchgate.net
Agents for Novel Antimicrobial Targets: With rising antibiotic resistance, there is a critical need for new antimicrobial agents. turkjps.org Research is focused on developing sulfonamides that can overcome resistance mechanisms or act on novel bacterial targets, such as those involved in fatty acid biosynthesis. nih.govturkjps.org
The investigation into these non-traditional roles opens up immense possibilities for repurposing or developing new sulfonamide-based drugs for a broad spectrum of diseases. wisdomlib.orgopenaccesspub.org
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of 3-chloro-4-fluorobenzene followed by amidation with methylamine. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Amidation : React the sulfonyl chloride intermediate with methylamine in anhydrous THF, maintaining a pH >9 to prevent hydrolysis .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >75% yield. IR spectroscopy (e.g., S=O stretching at 1346 cm⁻¹, N–H at 3294 cm⁻¹) confirms product identity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR to assign aromatic protons and confirm substituent positions (e.g., deshielding effects from Cl/F).
- X-ray Crystallography : Resolve spatial arrangements, as demonstrated in related sulfonamides (e.g., C–S bond lengths: ~1.76 Å; dihedral angles between rings: 75–85°) .
- IR and MS : Cross-validate functional groups (e.g., sulfonamide S=O at 1157 cm⁻¹) and molecular weight (e.g., ESI-MS: [M+H]⁺ at 248.1 m/z) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s Zn²⁺-binding moiety and halogen interactions with hydrophobic pockets.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable complexes). Compare with known inhibitors (e.g., acetazolamide) for validation .
- QSAR : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters to refine activity predictions .
Q. What experimental approaches can reconcile contradictory data in biological activity studies (e.g., antiproliferative vs. inert results)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify threshold effects. Use MTT assays with triplicate technical replicates.
- Cell Line Specificity : Compare activity in diverse models (e.g., HT-29 vs. HeLa) to assess selectivity. Note that fluorine’s electronegativity may enhance membrane permeability in certain lines .
- Metabolic Stability : Evaluate compound degradation in liver microsomes (e.g., t₁/₂ <30 min suggests rapid clearance). Adjust formulations (e.g., PEGylation) to improve bioavailability .
Q. How can regioselective functionalization of the benzene ring be achieved for derivatization studies?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate positions adjacent to sulfonamide directing groups. Quench with electrophiles (e.g., DMF for formylation) .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalysts to introduce aryl/heteroaryl groups at the chloro-substituted position. Monitor regiochemistry via NOESY .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting crystallographic and spectroscopic data for sulfonamide derivatives?
- Methodological Answer :
- Validate via Complementary Techniques : If X-ray data (e.g., bond angles) conflict with NMR coupling constants, re-examine sample purity (HPLC ≥95%) and crystallization solvents (e.g., DMSO may induce conformational artifacts) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify discrepancies caused by dynamic effects .
Q. What strategies mitigate hydrolysis of the sulfonamide group during prolonged biological assays?
- Methodological Answer :
- Buffer Optimization : Use phosphate buffers (pH 7.4) instead of Tris, which may nucleophilically attack the sulfonamide.
- Lyophilization : Store compounds as lyophilized powders under argon to prevent moisture-induced degradation.
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
